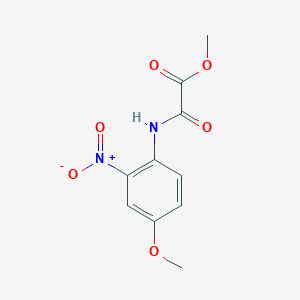

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate

Description

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate is an α-keto ester derivative featuring a 4-methoxy-2-nitro-substituted aniline group. These compounds are often isolated from marine organisms like the ascidian Polycarpa aurata and serve as intermediates in pharmaceutical and agrochemical research . Spectral characterization typically employs NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-6-3-4-7(8(5-6)12(15)16)11-9(13)10(14)18-2/h3-5H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFPGKQHBHGZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate typically involves the reaction of 4-methoxy-2-nitroaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the oxalyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 2-(4-methoxy-2-aminoanilino)-2-oxoacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid.

Scientific Research Applications

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of high-performance materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group and the ester moiety also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent type and position on the aromatic ring significantly influence chemical reactivity and biological activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CN) enhance electrophilicity, favoring nucleophilic reactions .

- Halogen substituents (F, Cl, Br) improve metabolic stability in drug design .

- Methoxy groups (e.g., 4-OCH₃) increase solubility and influence UV absorption .

Ester Group Modifications

Varying the ester group (methyl vs. ethyl) alters lipophilicity and bioavailability:

Impact : Ethyl esters generally exhibit longer half-lives in vivo due to slower esterase cleavage compared to methyl esters .

Spectral Data Comparison

¹H NMR signatures of methyl ester groups (δ 3.8–4.0 ppm) are consistent across analogs. Aromatic proton shifts depend on substituents:

- 4-Methoxy-2-nitroanilino: Expected aromatic signals at δ 6.5–8.5 ppm (split by nitro and methoxy groups) .

- 4-Fluorophenyl : Distinct coupling (δ 7.22, t, J = 8.6 Hz) due to para-fluorine .

Biological Activity

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a methoxy group, a nitro group, and an anilino moiety. The chemical formula is C₁₁H₁₃N₃O₄, with the following structural features:

- Methoxy group (-OCH₃)

- Nitro group (-NO₂)

- Anilino structure (C₆H₄-NH)

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. The compound's ability to modulate these pathways can lead to significant biological effects, including anti-cancer properties.

Anticancer Effects

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, which is a critical mechanism for cancer treatment.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest |

| HeLa | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor sphere formation in breast cancer cell lines. The compound was shown to decrease the ALDH+ cell population, indicating its effectiveness against cancer stem cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.